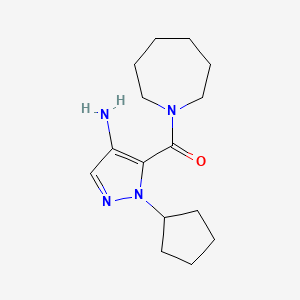

5-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine

Description

5-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a cyclopentyl group at the 1-position and an azepane-1-carbonyl moiety at the 5-position of the pyrazole ring. Though direct pharmacological data for this compound is unavailable, structurally related pyrazol-4-amine derivatives are explored in medicinal chemistry for their kinase inhibitory or receptor-modulating properties .

Properties

IUPAC Name |

(4-amino-2-cyclopentylpyrazol-3-yl)-(azepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c16-13-11-17-19(12-7-3-4-8-12)14(13)15(20)18-9-5-1-2-6-10-18/h11-12H,1-10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIMUQWDUBIYNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=C(C=NN2C3CCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the azepane ring through the reaction of dihalocarbene species with N-Boc-2,3-dihydro-1H-pyrroles or -1,2,3,4-tetrahydropyridines . The cyclopentyl group can be introduced via a Grignard reaction or other alkylation methods. The final step often involves the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and diketones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azepane ring and the pyrazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Drug Development

5-(Azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine is being explored as a lead compound for developing new drugs targeting specific diseases. Its structural attributes may enhance binding affinity to biological targets, making it a candidate for further pharmacological studies .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. The unique structure of 5-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine may provide a scaffold for synthesizing new anticancer agents. Preliminary in vitro studies suggest that modifications to the pyrazole core can lead to enhanced cytotoxicity against various cancer cell lines .

Neuropharmacology

The compound's potential neuropharmacological effects are being investigated, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier could facilitate its use in treating neurological disorders, although further research is required to elucidate its mechanisms of action .

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing 5-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine through a multi-step synthetic route involving azepane carbonylation and cyclization reactions. The synthesized compound was characterized using NMR spectroscopy and mass spectrometry, confirming its structural integrity and purity .

Another study assessed the biological activity of the compound against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant cytotoxic effects at micromolar concentrations, suggesting that modifications to the pyrazole ring could optimize its anticancer activity .

Mechanism of Action

The mechanism of action of 5-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Pyrazol-4-amine Derivatives

*Inferred based on structural analogs.

Substituent Effects on Physicochemical Properties

- Cyclopentyl vs. Isopropyl (1-position): The cyclopentyl group in the target compound increases steric bulk and lipophilicity compared to isopropyl, which may enhance blood-brain barrier penetration but reduce solubility .

- Fluorinated Groups (e.g., 2-fluoroethyl): Fluorine substitution improves metabolic stability and bioavailability, as seen in 5-(azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine .

- Regioisomerism (4- vs. 5-carbonyl): Shifting the azepane carbonyl from position 5 (target compound) to 4 (CAS 1896044-50-0) alters electronic distribution and hydrogen-bonding capacity, impacting target binding .

- Aromatic vs. Aliphatic Substituents: The 3,4-dimethoxyphenyl group in CAS 765286-75-7 introduces aromaticity and methoxy groups for enhanced π-stacking and solubility, contrasting with the aliphatic cyclopentyl .

Biological Activity

5-(Azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine, also referred to as 4-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-3-amine, is a compound belonging to the class of pyrazole derivatives. These compounds are notable for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific pyrazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₂₄N₄O

- Molecular Weight : 276.38 g/mol

- CAS Number : 2171315-31-2

The biological activity of 5-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine is primarily attributed to its ability to interact with various biological targets. Its structural complexity, including the azepane ring and cyclopentyl group, may enhance its binding affinity to these targets.

Interaction Studies

Understanding the interactions between this compound and biological molecules is crucial for elucidating its mechanism of action. Interaction studies often involve:

- Binding Affinity Assessments : Evaluating how strongly the compound binds to specific receptors or enzymes.

- In vitro Assays : Testing the compound against various cell lines to determine its efficacy and safety profile.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antioxidant Activity : Some studies have demonstrated that related pyrazole compounds possess significant antioxidant properties, which can be beneficial in treating oxidative stress-related diseases .

| Test Type | Compound | Activity Level |

|---|---|---|

| ABTS | 4-Amino-3-methyl-1-phenylpyrazol-5-ol | Effective (0.93 TEAC) |

| FRAP | 4-Amino-3-methyl-1-phenylpyrazol-5-ol | Effective (0.98 TE) |

| ORAC | 4-Amino-3-methyl-1-phenylpyrazol-5-ol | High (4.39 TE) |

This table summarizes antioxidant activities of related compounds, suggesting that 5-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine may exhibit similar properties due to structural similarities.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Activity : A series of substituted pyrazole derivatives were synthesized and tested for their antibacterial and antifungal activities. Compounds similar in structure to 5-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine showed promising results against various Gram-positive and Gram-negative bacteria .

- Anticholinesterase Activity : Some pyrazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for conditions like Alzheimer's disease. The potential for 5-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine to act as an AChE inhibitor warrants further exploration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(azepane-1-carbonyl)-1-cyclopentyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step processes involving cyclization, acylation, and nucleophilic substitution. For example, copper(I) bromide-catalyzed coupling reactions (e.g., cyclopropanamine with pyrazole intermediates) under mild conditions (35°C, 48 hours) yield ~17.9% product, as seen in analogous syntheses . Optimizing solvent systems (e.g., DMSO for solubility) and stoichiometric ratios of reagents (e.g., cesium carbonate as a base) can improve yields. Challenges include side reactions at the azepane carbonyl group, requiring careful purification via column chromatography (ethyl acetate/hexane gradients) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the cyclopentyl proton multiplet (δ 1.5–2.5 ppm) and the azepane carbonyl carbon (δ ~170 ppm) .

- HRMS : Confirm molecular weight with ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass) .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and pyrazole C-N (~1550 cm⁻¹) .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry; SHELX software refines bond lengths/angles to ±0.002 Å precision .

Q. How is the purity of this compound assessed during synthesis, and what challenges arise?

- Methodological Answer : Purity is validated via HPLC (C18 columns, acetonitrile/water gradients) and TLC (Rf comparison). Challenges include co-eluting byproducts from incomplete cyclization; recrystallization in ethanol/water mixtures improves purity. Quantitative analysis via ¹H NMR (internal standard: tetramethylsilane) detects residual solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G** basis sets) model electronic properties like HOMO-LUMO gaps, predicting nucleophilic attack sites. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes), validated by experimental IC₅₀ values from enzyme inhibition assays . Discrepancies between theoretical and experimental data are resolved by adjusting solvation models (e.g., COSMO) .

Q. What strategies are employed to resolve contradictions in crystallographic data between different studies?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., pyrazole ring distortions) are addressed by re-refining datasets in SHELXL with updated scattering factors. Twinning or disorder in crystals (common with flexible azepane groups) is modeled using TWIN/BASF commands. Cross-validation with spectroscopic data (e.g., NMR NOE correlations) confirms structural assignments .

Q. How do structural modifications at the cyclopentyl or azepane groups affect biological activity?

- Methodological Answer :

- Cyclopentyl substitution : Replacing cyclopentyl with bulkier groups (e.g., cyclohexyl) reduces solubility but enhances receptor binding (e.g., σ₁R antagonists, Ki < 50 nM) .

- Azepane modifications : Introducing electron-withdrawing groups (e.g., CF₃) at the azepane carbonyl increases metabolic stability (t₁/₂ > 2 hours in microsomal assays) .

- Structure-Activity Relationship (SAR) : Parallel synthesis of analogs followed by in vitro screening (e.g., antimicrobial MIC assays) identifies optimal substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.